Cas no 2229540-75-2 (2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine)

2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine structure
2229540-75-2 structure
商品名:2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine
CAS番号:2229540-75-2
MF:C12H19F2N3S
メガワット:275.361168146133
CID:5982683
PubChem ID:165677974

2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine
    • EN300-1969368
    • 2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
    • 2229540-75-2
    • インチ: 1S/C12H19F2N3S/c1-9-10(7-12(13,14)8-15)18-11(16-9)17-5-3-2-4-6-17/h2-8,15H2,1H3
    • InChIKey: UDLGRQNHFLUBSP-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C)N=C1N1CCCCC1)CC(CN)(F)F

計算された属性

  • せいみつぶんしりょう: 275.12677512g/mol
  • どういたいしつりょう: 275.12677512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969368-0.1g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
0.1g
$1572.0 2023-09-16
Enamine
EN300-1969368-2.5g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
2.5g
$3501.0 2023-09-16
Enamine
EN300-1969368-1.0g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
1g
$1785.0 2023-06-01
Enamine
EN300-1969368-5g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
5g
$5179.0 2023-09-16
Enamine
EN300-1969368-0.5g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
0.5g
$1714.0 2023-09-16
Enamine
EN300-1969368-0.05g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
0.05g
$1500.0 2023-09-16
Enamine
EN300-1969368-1g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
1g
$1785.0 2023-09-16
Enamine
EN300-1969368-10.0g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
10g
$7681.0 2023-06-01
Enamine
EN300-1969368-5.0g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
5g
$5179.0 2023-06-01
Enamine
EN300-1969368-0.25g
2,2-difluoro-3-[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]propan-1-amine
2229540-75-2
0.25g
$1642.0 2023-09-16

2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine 関連文献

2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amineに関する追加情報

Comprehensive Analysis of 2,2-Difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine (CAS No. 2229540-75-2)

The compound 2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine (CAS No. 2229540-75-2) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This thiazole-derivative features a difluorinated propan-1-amine backbone coupled with a piperidin-1-yl substituent, making it a subject of interest for drug discovery and material science. Researchers are particularly intrigued by its potential as a bioactive scaffold, given the growing demand for novel compounds in targeted therapy and precision medicine.

In the context of current trends, the scientific community is actively exploring fluorinated compounds like 2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine due to their enhanced metabolic stability and bioavailability. This aligns with the rising popularity of searches such as "fluorine in drug design" and "thiazole derivatives 2024," reflecting the compound's relevance in modern medicinal chemistry. Its CAS No. 2229540-75-2 is frequently queried in databases like PubChem and Reaxys, underscoring its importance in academic and industrial research.

From a synthetic perspective, the incorporation of both difluoro and piperidine moieties in 2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine offers intriguing possibilities for structure-activity relationship (SAR) studies. Such investigations are critical for optimizing compounds in cancer therapeutics and neurological disorders, areas where users often search for "new kinase inhibitors" or "GPCR-targeting molecules." The compound's thiazole ring further enhances its appeal, as this heterocycle is known for its versatility in drug-likeness and binding affinity.

Beyond pharmaceuticals, CAS No. 2229540-75-2 is also being evaluated for its potential in agrochemical innovation. With increasing global interest in sustainable farming, queries like "next-gen crop protection chemicals" highlight the demand for advanced solutions. The difluoromethyl group in this compound could contribute to improved pesticidal or herbicidal activity, aligning with the industry's shift toward eco-friendly formulations.

Analytical characterization of 2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are essential for confirming its purity and structural integrity, topics frequently searched by chemists under terms like "compound validation protocols." The compound's logP and pKa values are also critical for predicting its ADME properties, a key consideration in preclinical development.

In summary, 2,2-difluoro-3-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-1-amine (CAS No. 2229540-75-2) represents a compelling case study in the intersection of fluorine chemistry and heterocyclic design. Its multifaceted applications—from small-molecule therapeutics to agricultural chemistry—make it a standout candidate for future research. As the scientific community continues to prioritize molecular diversity and functional group tolerance, this compound is poised to remain a focal point in both literature and industry discussions.

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